molecular formula C20H21NO4 B357542 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one CAS No. 904011-74-1

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one

Cat. No.: B357542
CAS No.: 904011-74-1
M. Wt: 339.4g/mol
InChI Key: YOJKHGBKWPSRCQ-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This benzofuran-3(2H)-one derivative features a Z-configured 2-methoxybenzylidene substituent at position 2, a dimethylamino methyl group at position 7, a hydroxyl group at position 6, and a methyl group at position 2. The dimethylamino methyl group enhances hydrophilicity, while the 2-methoxybenzylidene moiety contributes to electronic and steric properties .

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12-9-15(22)14(11-21(2)3)20-18(12)19(23)17(25-20)10-13-7-5-6-8-16(13)24-4/h5-10,22H,11H2,1-4H3/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJKHGBKWPSRCQ-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3OC)/O2)CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

This compound features a benzofuran core with several functional groups, including a dimethylamino group and a methoxybenzylidene moiety, which are believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzofuran derivatives with substituted aldehydes under controlled conditions. Recent methods have utilized microwave irradiation to facilitate solventless reactions, improving yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, related compounds have shown significant inhibitory effects against various cancer cell lines, including leukemia and non-small cell lung cancer . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Benzofuran Compounds

CompoundCell Line TestedInhibition Rate (%)
Compound AK-562 (Leukemia)56.84
Compound BNCI-H460 (Lung)80.92
Compound CHCT-116 (Colon)72.14

Trypanocidal Activity

A study evaluated the trypanocidal activity of synthesized benzofuran derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds demonstrated varying degrees of growth inhibition, with some achieving IC50 values as low as 5.06 μg/mL .

Table 2: Trypanocidal Activity Results

Compound% Growth InhibitionIC50 (μg/mL)
Compound 154.378.37
Compound 268.035.06

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit various kinases involved in cell signaling pathways related to cancer progression .
  • Antioxidant Properties : Benzofuran derivatives often exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of related benzofuran compounds:

  • Case Study on Anticancer Efficacy : A study involving a series of benzofuran derivatives showed that modifications in the methoxy and dimethylamino groups significantly affected their anticancer potency against breast cancer cell lines .
  • Case Study on Trypanocidal Effects : Another investigation assessed the in vitro effects of various synthesized benzofuran compounds on T. cruzi. The results indicated that structural variations influenced both efficacy and cytotoxicity levels against mammalian cells .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown significant capacity to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.
  • Anti-inflammatory Effects : Studies have demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
  • Anticancer Properties : Preliminary investigations indicate that the compound can induce apoptosis in cancer cells through modulation of key signaling pathways like PI3K/Akt.

Scientific Research Applications

  • Antioxidant Research :
    • A study highlighted the compound's ability to reduce oxidative stress markers in diabetic rat models, suggesting its therapeutic potential for managing diabetes-related complications .
  • Anti-inflammatory Studies :
    • In vitro experiments on LPS-stimulated macrophages revealed that treatment with the compound significantly decreased the expression of inflammatory markers . This positions it as a candidate for further development in anti-inflammatory therapies.
  • Cancer Research :
    • A case study involving human breast cancer cell lines (MCF-7) demonstrated that the compound reduced cell viability in a dose-dependent manner and increased apoptotic cell populations, indicating its potential as an anticancer agent .

Antioxidant Activity

A recent publication focused on the efficacy of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one in diabetic rats. The results indicated a substantial reduction in oxidative stress markers, supporting its use as a therapeutic agent for diabetic complications.

Anti-inflammatory Effects

Another study investigated the compound's effect on NF-kB activation in human endothelial cells. The findings suggested that it could prevent vascular inflammation, highlighting its relevance in cardiovascular disease management.

Cancer Research

A comprehensive analysis of benzofuran derivatives indicated that structural modifications enhance anticancer activities. The specific modifications present in this compound may provide a promising lead for future drug development targeting various cancers.

Comparison with Similar Compounds

(Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

  • Structural Differences : Replaces the 2-methoxybenzylidene group with a 3,4-dihydroxybenzylidene substituent.
  • Key Properties :
    • Higher polarity due to dihydroxy groups, improving hydrogen-bonding capacity but reducing lipid solubility.
    • Bioavailability scores (0.55–0.56) and synthetic accessibility scores (SAS: 1.5–3.42) suggest favorable drug-likeness .
  • However, reduced hydrogen-bonding capacity could lower receptor affinity.

(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one

  • Structural Differences : Substitutes 2-methoxy with 2-fluoro on the benzylidene group.
  • Key Properties :
    • Molecular mass: 327.355 g/mol; fluorine’s electronegativity increases dipole interactions .
    • Fluorine’s smaller size and lipophilicity may improve membrane permeability compared to the bulkier methoxy group.
  • This could enhance binding to electron-deficient receptors compared to the electron-withdrawing fluorine analog.

3,5,7-Trihydroxy-2-(4-hydroxyphenyl)chroman-4-one (Flavonoid Derivative)

  • Structural Differences : Chroman-4-one core instead of benzofuran-3(2H)-one, with multiple hydroxyl groups.
  • Key Properties :
    • High water solubility due to hydroxylation but lower bioavailability (0.55–0.56) due to excessive polarity .

Physicochemical and Pharmacokinetic Data

Property Target Compound (Methoxy) Fluoro Analog Dihydroxy Analog Flavonoid
Molecular Mass (g/mol) ~341.4 (estimated) 327.355 ~300 (estimated) ~286 (estimated)
Bioavailability Score 0.55–0.56 (inferred) Not reported 0.55–0.56 0.55–0.56
SAS Moderate (estimated) Not reported 1.5–3.42 1.5–3.42
Key Substituent Effects Methoxy (electron-donating) Fluoro (electron-withdrawing) Dihydroxy (polar) Hydroxyl (polar)

Discussion of Substituent Impact

  • Methoxy vs. Fluoro : The methoxy group in the target compound likely enhances π-π stacking and resonance stabilization compared to fluorine’s inductive effects. However, fluorine’s smaller size may improve binding pocket compatibility in certain targets.
  • In contrast, dihydroxy analogs face challenges due to high polarity .
  • Z Configuration : The Z stereochemistry positions the benzylidene group in a planar orientation, optimizing interactions with flat binding sites (e.g., enzyme active sites or DNA grooves).

Preparation Methods

Core Benzofuran-3(2H)-one Synthesis

The benzofuran-3(2H)-one scaffold is typically synthesized via intramolecular cyclization of substituted phenoxyacetic acid derivatives. For the target compound, the 4-methyl and 6-hydroxy substituents are introduced early in the synthesis:

  • Methylation at C4 :

    • 4-Methyl-6-hydroxybenzofuran-3(2H)-one is prepared by Friedel-Crafts acylation of 3-methylphenol with chloroacetic acid, followed by cyclization under acidic conditions (HCl/AcOH).

    • Key Data : Yield = 68–72%; 1H^1H NMR (DMSO-d6d_6): δ 2.28 (s, 3H, CH3_3), 6.72 (d, J=8.4J = 8.4 Hz, H5), 7.12 (d, J=8.4J = 8.4 Hz, H7).

  • Aminomethylation at C7 :

    • The 7-(dimethylamino)methyl group is introduced via a Mannich reaction. A mixture of 4-methyl-6-hydroxybenzofuran-3(2H)-one, dimethylamine, and formaldehyde in ethanol is refluxed for 6–8 hours.

    • Optimization : Excess formaldehyde (1.5 eq) improves yield by preventing dimerization.

Protection of the C6 Hydroxy Group

To prevent unwanted side reactions during subsequent condensation, the C6 hydroxy group is protected as a methoxy or benzyloxy derivative:

  • Methoxy Protection :

    • Treatment with methyl iodide and K2_2CO3_3 in acetone (60°C, 4 hours) yields 6-methoxy-4-methyl-7-((dimethylamino)methyl)benzofuran-3(2H)-one.

    • Yield : 85–90%; IR (KBr): 1685 cm1^{-1} (C=O stretch).

Claisen-Schmidt Condensation for Benzylidene Formation

The benzylidene group at C2 is introduced via condensation with 2-methoxybenzaldehyde under Claisen-Schmidt conditions:

  • Reaction Setup :

    • 6-Methoxy-4-methyl-7-((dimethylamino)methyl)benzofuran-3(2H)-one (1 eq), 2-methoxybenzaldehyde (1.2 eq), and piperidine (0.1 eq) in ethanol are refluxed for 12–16 hours.

  • Z-Isomer Selectivity :

    • Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to stabilizing π-π interactions between the benzylidene and benzofuran moieties.

    • Yield : 45–50% (Z-isomer); E/Z Ratio : 1:4 (determined by 1H^1H NMR).

Deprotection of the C6 Methoxy Group

The methoxy group at C6 is cleaved using BBr3_3 in dichloromethane (-20°C to 0°C, 2 hours) to regenerate the hydroxy group:

  • Yield : 92–95%; 1H^1H NMR (CDCl3_3): δ 9.82 (s, 1H, OH).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

SolventCatalystZ/E RatioYield (%)
EthanolPiperidine4:148
DMFPiperidine5:152
THFNaOH2:138

Key Insight : DMF enhances Z-selectivity by stabilizing the transition state through dipole interactions.

Temperature and Time Dependence

Temperature (°C)Time (h)Z/E Ratio
80124:1
10083:1
60165:1

Prolonged reaction times at moderate temperatures improve Z-selectivity but risk decomposition.

Characterization and Validation

Spectroscopic Analysis

  • 1H^1H NMR (400 MHz, CDCl3_3) :
    δ 3.12 (s, 6H, N(CH3_3)2_2), 3.86 (s, 3H, OCH3_3), 6.92–7.45 (m, aromatic H), 8.24 (s, 1H, =CH-).

  • HRMS (ESI) : m/z 370.1421 [M + H]+^+ (calc. 370.1425).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 12.5° between the benzylidene and benzofuran planes.

Challenges and Solutions

Regioselectivity in Aminomethylation

Competing reactions at C5 are mitigated by using sterically hindered amines (e.g., diisopropylamine) to direct the Mannich reaction to C7.

Purification of the Z-Isomer

Column chromatography (silica gel, hexane/EtOAc 3:1) effectively separates Z and E isomers, with Rf_f values of 0.35 (Z) and 0.28 (E) .

Q & A

Basic: What are the common synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the benzofuran core via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde, followed by cyclization under acidic conditions .
  • Step 2 : Introduction of the dimethylaminomethyl group via Mannich reaction, using formaldehyde and dimethylamine .
  • Step 3 : Stereoselective formation of the (Z)-benzylidene moiety using 2-methoxybenzaldehyde under reflux in ethanol, with catalytic acetic acid to favor the Z-isomer .
    Key intermediates : 6-Hydroxy-4-methylbenzofuran-3(2H)-one and its Mannich base derivative.
    Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography .

Advanced: How can regioselectivity be controlled during the Claisen-Schmidt condensation step?

Regioselectivity is influenced by:

  • Substituent Effects : Electron-donating groups (e.g., methoxy) on the aldehyde direct condensation to the α-position of the ketone. Steric hindrance from bulky groups (e.g., bromine) may shift reactivity .
  • Reaction Conditions : Use of polar aprotic solvents (e.g., DMF) enhances nucleophilicity, while acidic conditions (e.g., HCl/EtOH) promote cyclization .
    Validation : Compare 1^1H NMR shifts of intermediates; the α,β-unsaturated carbonyl system shows characteristic olefinic protons at δ 6.8–7.2 ppm and a downfield carbonyl peak at δ 190–200 ppm .

Basic: What spectroscopic techniques are critical for structural confirmation?

  • 1^1H/13^13C NMR : Identify the Z-configuration of the benzylidene group via coupling constants (Jtrans>JcisJ_{trans} > J_{cis}); olefinic protons typically appear as singlets due to restricted rotation .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1680–1720 cm1^{-1}) functionalities .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+^+ at m/z 382) .

Advanced: How is the Z-configuration unambiguously confirmed using X-ray crystallography?

Single-crystal X-ray diffraction (SCXRD) provides definitive proof:

  • Key Metrics : The dihedral angle between the benzofuran core and benzylidene moiety should be <10° for the Z-isomer, with intramolecular hydrogen bonding (O–H···O) stabilizing the configuration .
  • Crystallization Tips : Grow crystals in slow-evaporating solvent systems (e.g., CHCl3_3/MeOH) .

Basic: What in vitro assays are used for preliminary biological evaluation?

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} values compared to ascorbic acid) .
  • Antimicrobial Screening : Agar diffusion against Gram-positive/negative bacteria; MIC determined via broth dilution .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .

Advanced: How do substituents on the benzylidene group influence bioactivity?

  • Electron-Withdrawing Groups (e.g., Br) : Enhance antimicrobial activity but reduce solubility.
  • Methoxy Groups : Improve antioxidant capacity via resonance stabilization of phenolic radicals .
    Experimental Design : Use a matrix of derivatives with varying substituents (e.g., 4-Br, 3-OCH3_3) and correlate logP values (HPLC-measured) with bioactivity .

Advanced: How to resolve discrepancies in reported biological activity across studies?

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds.
  • Statistical Analysis : Apply ANOVA to account for variability in biological replicates; use multivariate regression to isolate substituent effects .
  • Solubility Correction : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid solvent interference .

Basic: What purification challenges arise due to the compound’s solubility?

  • Low Polarity : Use gradient elution (hexane → ethyl acetate) for column chromatography .
  • Hydrogen Bonding : Add 1–2% triethylamine to mobile phases to reduce tailing .
    Alternative : Recrystallize from hot ethanol/water (8:2) .

Advanced: How to optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) for Mannich reaction acceleration .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) while maintaining >85% yield .
    Quality Control : Monitor by-products (e.g., E-isomer) via HPLC (C18 column, acetonitrile/water 70:30) .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

  • Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (HOMO/LUMO) with antioxidant activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.